molecular formula C8H15NO3 B047304 methyl N-(4-hydroxyhex-5-enyl)carbamate CAS No. 116699-71-9

methyl N-(4-hydroxyhex-5-enyl)carbamate

Cat. No. B047304
M. Wt: 173.21 g/mol
InChI Key: QYEGEANMGTYDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(4-hydroxyhex-5-enyl)carbamate, also known as MHEC, is a chemical compound that is widely used in scientific research. It is a derivative of cellulose and is commonly used as a thickening agent in various applications, including the food industry, pharmaceuticals, and cosmetics.

Mechanism Of Action

Methyl N-(4-hydroxyhex-5-enyl)carbamate works by forming a gel-like substance when it comes into contact with water. This gel-like substance is able to trap and hold molecules within it, making it an effective thickening agent. In addition, methyl N-(4-hydroxyhex-5-enyl)carbamate has been shown to have anti-inflammatory properties, making it useful in the treatment of various inflammatory diseases.

Biochemical And Physiological Effects

Methyl N-(4-hydroxyhex-5-enyl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the viscosity of solutions, making it useful as a thickening agent. In addition, methyl N-(4-hydroxyhex-5-enyl)carbamate has been shown to have anti-inflammatory properties, making it useful in the treatment of various inflammatory diseases. methyl N-(4-hydroxyhex-5-enyl)carbamate has also been shown to be biocompatible, making it useful in tissue engineering applications.

Advantages And Limitations For Lab Experiments

Methyl N-(4-hydroxyhex-5-enyl)carbamate has several advantages for use in lab experiments. It is water-soluble, making it easy to use in aqueous solutions. It is also easily modified, allowing researchers to tailor its properties to suit their specific needs. However, methyl N-(4-hydroxyhex-5-enyl)carbamate does have some limitations. It can be difficult to dissolve in some solvents, and it can be sensitive to changes in pH and temperature.

Future Directions

There are several future directions for research on methyl N-(4-hydroxyhex-5-enyl)carbamate. One area of research is the development of new methods for synthesizing methyl N-(4-hydroxyhex-5-enyl)carbamate. Another area of research is the use of methyl N-(4-hydroxyhex-5-enyl)carbamate in drug delivery systems. Researchers are also exploring the use of methyl N-(4-hydroxyhex-5-enyl)carbamate in tissue engineering, where it could be used to create scaffolds for growing new tissues. Finally, researchers are exploring the use of methyl N-(4-hydroxyhex-5-enyl)carbamate in the food industry, where it could be used as a thickening agent in various products.

Synthesis Methods

Methyl N-(4-hydroxyhex-5-enyl)carbamate is synthesized by reacting cellulose with methylene chloride and chloroacetic acid. The reaction produces chloroacetylated cellulose, which is then reacted with sodium hydroxide to produce methyl N-(4-hydroxyhex-5-enyl)carbamate.

Scientific Research Applications

Methyl N-(4-hydroxyhex-5-enyl)carbamate is widely used in scientific research due to its unique properties. It is a water-soluble polymer that can be easily modified to suit a variety of applications. methyl N-(4-hydroxyhex-5-enyl)carbamate is commonly used as a thickening agent in various scientific experiments, including protein crystallization, drug delivery, and tissue engineering.

properties

CAS RN

116699-71-9

Product Name

methyl N-(4-hydroxyhex-5-enyl)carbamate

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl N-(4-hydroxyhex-5-enyl)carbamate

InChI

InChI=1S/C8H15NO3/c1-3-7(10)5-4-6-9-8(11)12-2/h3,7,10H,1,4-6H2,2H3,(H,9,11)

InChI Key

QYEGEANMGTYDLZ-UHFFFAOYSA-N

SMILES

COC(=O)NCCCC(C=C)O

Canonical SMILES

COC(=O)NCCCC(C=C)O

synonyms

Carbamic acid, (4-hydroxy-5-hexenyl)-, methyl ester (9CI)

Origin of Product

United States

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